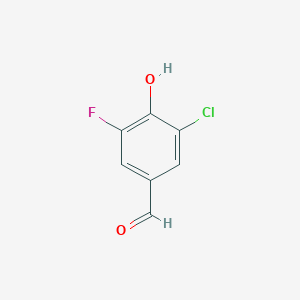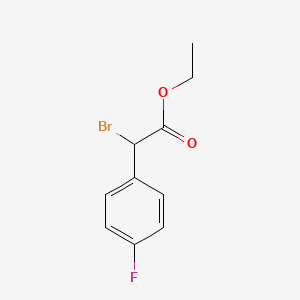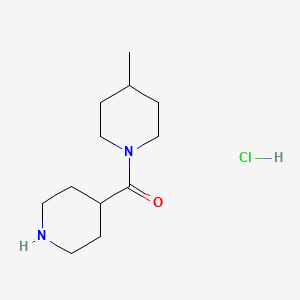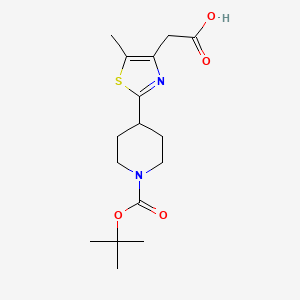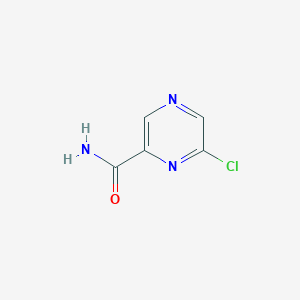
6-氯吡嗪-2-甲酰胺
概述
描述
6-Chloropyrazine-2-carboxamide is a substituted pyrazine-2-carboxamide compound frequently employed as a building block in organic synthesis and medicinal chemistry. It is known for its potential biological activities and serves as a key intermediate for creating various derivatives.
科学研究应用
6-Chloropyrazine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用机制
Target of Action
It is part of the pyrazinecarboxamides class of compounds, which are known to have diverse biological activities .
Mode of Action
It is hypothesized that pyrazinecarboxamides, including 6-Chloropyrazine-2-carboxamide, may interact with their targets, leading to changes that result in their biological activity .
Biochemical Pathways
It is suggested that analogues of pyrazinamide, a similar compound, may disrupt targets in the biosynthesis pathways of nicotinamide adenine dinucleotide (nad) and/or ethylene .
Result of Action
Compounds in the pyrazinecarboxamides class have been associated with antimycobacterial, antifungal, and photosynthesis-inhibiting activity .
生化分析
Cellular Effects
Some pyrazine derivatives have shown inhibitory effects on the oxygen evolution rate in spinach chloroplasts . This suggests that 6-Chloropyrazine-2-carboxamide may also influence cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s hypothesized that it may disrupt targets in the biosynthesis pathways of nicotinamide adenine dinucleotide (NAD) and/or ethylene
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyrazine-2-carboxamide typically involves the condensation of 6-chloropyrazine-2-carboxylic acid with ammonia or amines. One common method includes the reaction of 6-chloropyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride, which is then treated with ammonia to yield 6-Chloropyrazine-2-carboxamide .
Industrial Production Methods: Industrial production methods for 6-Chloropyrazine-2-carboxamide often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for further applications .
化学反应分析
Types of Reactions: 6-Chloropyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted with different nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include anilines and aminothiazoles, often under acidic or basic conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: Various substituted pyrazine-2-carboxamides are formed, depending on the nucleophile used.
Oxidation and Reduction Reactions: Oxidized or reduced derivatives of 6-Chloropyrazine-2-carboxamide are obtained.
相似化合物的比较
- 6-Chloropyrazine-2-carboxylic acid
- 5-tert-butyl-6-chloropyrazine-2-carboxamide
- 5-bromo-2-hydroxyphenyl-pyrazine-2-carboxamide
Comparison: 6-Chloropyrazine-2-carboxamide is unique due to its specific substitution pattern and potential biological activities. Compared to other similar compounds, it exhibits distinct antimicrobial and antifungal properties, making it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
6-chloropyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O/c6-4-2-8-1-3(9-4)5(7)10/h1-2H,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEERXOCCQAMKAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361623 | |
| Record name | 6-chloropyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36070-79-8 | |
| Record name | 6-chloropyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloropyrazine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 6-chloropyrazine-2-carboxamide derivatives potentially useful for treating tuberculosis?
A1: Tuberculosis (TB), caused by Mycobacterium tuberculosis, is a significant global health concern, further aggravated by the rise of multi-drug resistant strains [, ]. The need for new anti-TB drugs is critical. Research suggests that compounds containing the 6-chloropyrazine-2-carboxamide scaffold show promise as potential anti-TB agents []. While their exact mechanism of action against M. tuberculosis is still under investigation, their structural similarity to other known anti-TB drugs suggests they might interfere with essential bacterial processes.
Q2: How were the 6-chloropyrazine-2-carboxamide derivatives synthesized and characterized in the study?
A2: The researchers synthesized a series of 6-chloropyrazine-2-carboxamide derivatives using a modified approach to avoid using thionyl chloride, a chemical listed under the Chemical Weapons Convention []. Instead, they utilized 2,4,6-trichlorobenzoyl chloride to react with 6-chloropyrazinoic acid, yielding the desired acyl chloride intermediate. This intermediate was then reacted with various anilines to produce diverse 6-chloropyrazine-2-carboxamide derivatives. The structures of these synthesized compounds were confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, FTIR, and high-resolution mass spectroscopy [].
Q3: How do researchers use computational methods to predict the effectiveness of 6-chloropyrazine-2-carboxamide derivatives against TB?
A3: Molecular docking studies were employed to predict the potential efficacy of 6-chloropyrazine-2-carboxamide derivatives against M. tuberculosis []. These studies computationally simulate the interaction between the synthesized compounds and known TB drug targets. By evaluating the binding affinity and interactions in the virtual environment, researchers can prioritize promising candidates, like 6-chloro-N-octylpyrazine-2-carboxamide, for further experimental validation [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
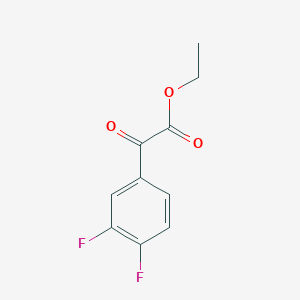
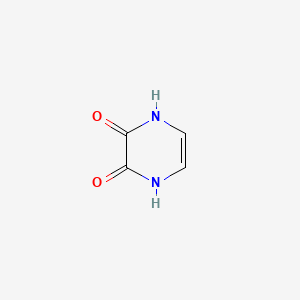
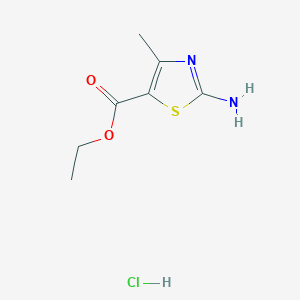


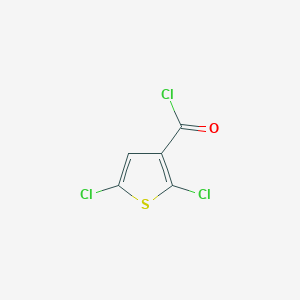
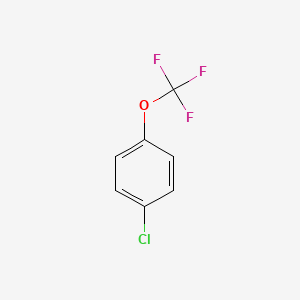
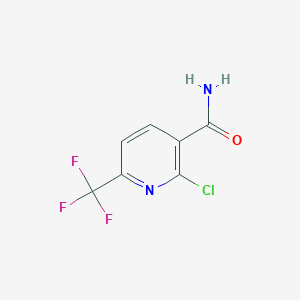
![5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde](/img/structure/B1585948.png)
